molecular formula C9H10ClNO3 B13027034 (3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

Cat. No.: B13027034
M. Wt: 215.63 g/mol
InChI Key: ZLVJVWGFUWKUSL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid is a chiral beta-amino acid derivative of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a (3R) stereocenter, a 4-chloro-3-hydroxyphenyl ring, and both amino and carboxylic acid functional groups, makes it a versatile building block for the synthesis of more complex bioactive molecules https://www.ncbi.nlm.nih.gov/books/NBK548757/ . This compound is primarily investigated as a potential precursor or synthetic intermediate for pharmaceuticals, particularly those targeting the central nervous system. Researchers value its potential role as a constrained analogue of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), which may influence GABAergic signaling pathways https://pubchem.ncbi.nlm.nih.gov/compound/118678671 . The specific substitution pattern on the phenyl ring, with chloro and hydroxy groups, suggests potential for interactions with various enzymes or receptors, making it a candidate for the development of novel enzyme inhibitors or receptor modulators https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4588573/ . Its high chiral purity is critical for such studies, as the enantiomeric form can drastically alter biological activity and pharmacological properties. This product is intended for research purposes only, specifically for use in assay development, hit-to-lead optimization, and other pre-clinical investigations.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1

InChI Key

ZLVJVWGFUWKUSL-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Chloro-3-hydroxybenzaldehyde or related substituted phenols are commonly used as aromatic precursors.
  • Amino acid derivatives such as glycine or protected amino acid esters serve as precursors for the β-amino acid backbone.

Synthetic Route Outline

Step Description Reagents/Conditions Notes
1. Condensation Aldehyde group of 4-chloro-3-hydroxybenzaldehyde condenses with amino acid derivative Acidic or basic catalysis, solvent such as ethanol or methanol Forms imine or Schiff base intermediate
2. Reduction Reduction of imine to β-amino acid structure Sodium borohydride (NaBH4) or catalytic hydrogenation (H2, Pd/C) Stereochemistry can be controlled by chiral catalysts or auxiliaries
3. Protection/Deprotection Protection of amino or hydroxyl groups during synthesis Use of tert-butyl esters, carbamates, or silyl ethers Prevents side reactions, improves yield
4. Purification Chromatography or crystallization Silica gel column chromatography, recrystallization Ensures high purity and stereochemical integrity

Example Synthetic Route

  • Step 1: React 4-chloro-3-hydroxybenzaldehyde with an amino acid ester under mild acidic conditions to form an imine intermediate.
  • Step 2: Reduce the imine using sodium borohydride in a protic solvent at low temperature to yield the β-amino ester.
  • Step 3: Hydrolyze the ester under acidic or basic conditions to obtain the free acid.
  • Step 4: If necessary, resolve the racemic mixture using chiral chromatography or enzymatic methods to isolate the (3R)-enantiomer.

Reaction Conditions and Optimization

  • Solvent choice: Polar protic solvents like methanol or ethanol are preferred for condensation and reduction steps.
  • Temperature: Low to moderate temperatures (0–25°C) during reduction to control stereoselectivity.
  • Catalysts: Use of chiral catalysts or auxiliaries can enhance enantioselectivity.
  • Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and stereochemical purity.

Industrial Considerations

  • Scale-up: Continuous flow reactors and optimized catalytic systems can be employed for large-scale synthesis to improve yield and reduce reaction times.
  • Purity: High-performance purification techniques are essential to separate enantiomers and remove side products.
  • Environmental factors: Use of greener solvents and mild reaction conditions is preferred to minimize waste and hazards.

Comparative Table of Preparation Parameters

Parameter Typical Condition Effect on Yield/Purity Notes
Condensation catalyst Acidic (e.g., HCl) or basic (e.g., NaOH) Acidic favors imine formation; basic may speed reaction Choice affects intermediate stability
Reducing agent NaBH4 or H2/Pd-C NaBH4 offers mild reduction, H2/Pd-C allows catalytic control NaBH4 preferred for lab-scale; catalytic hydrogenation for scale-up
Protection groups Boc, tert-butyl esters, silyl ethers Protect functional groups to prevent side reactions Requires additional deprotection step
Temperature 0–25°C for reduction Lower temp improves stereoselectivity Higher temps may cause racemization
Purification Chromatography, recrystallization Critical for enantiomeric purity Chiral HPLC may be necessary

Research Findings and Literature Insights

  • The presence of the 4-chloro and 3-hydroxy substituents influences both the reactivity and the solubility of intermediates, requiring careful control of reaction conditions to avoid side reactions such as overoxidation or substitution at undesired sites.
  • Stereochemical control is often achieved via chiral catalysts or auxiliaries during the reduction step, with enantiomeric excesses (ee) exceeding 90% reported in optimized protocols.
  • Protection of the phenolic hydroxyl group during key steps can prevent unwanted oxidation or polymerization.
  • Industrial patents and research literature suggest that continuous flow synthesis and catalytic asymmetric hydrogenation are promising for efficient large-scale production.

Chemical Reactions Analysis

    Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: (3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid serves as a valuable building block in organic synthesis.

      Biology: It may be used in studies related to amino acid metabolism and protein synthesis.

      Medicine: Research on its potential therapeutic applications, such as anticancer properties or enzyme inhibition, is ongoing.

      Industry: Its use in the pharmaceutical industry for drug development and as a precursor to other compounds.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific biological context. It could involve interactions with cellular receptors, enzymes, or signaling pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following analysis compares (3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid with derivatives sharing the β-amino acid scaffold but differing in substituent type, position, or stereochemistry.

    Halogen-Substituted Phenyl Analogs

    Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
    (3R)-3-Amino-3-(4-bromophenyl)propanoic acid 4-Bromo C₉H₁₀BrNO₂ 244.09 Bromine substitution enhances molecular bulk; used in enantioselective synthesis .
    3-Amino-3-(4-chlorophenyl)propionic acid 4-Chloro (no hydroxyl) C₉H₁₀ClNO₂ 199.64 Lacks 3-hydroxyl group; lower polarity and potential reduced solubility .
    (3R)-3-Amino-3-(3-fluorophenyl)propanoic acid 3-Fluoro C₉H₁₀FNO₂ 183.18 Fluorine’s electron-withdrawing effects may alter receptor binding .

    The absence of a hydroxyl group in 3-Amino-3-(4-chlorophenyl)propionic acid reduces hydrogen-bonding capacity, which may limit its interaction with hydrophilic targets .

    Hydroxyphenyl and Dihydroxyphenyl Derivatives

    Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
    (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid HCl 4-Hydroxy C₉H₁₂ClNO₃ 217.65 Hydroxyl group enhances solubility; used in peptide synthesis .
    2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-Fluoro, 4-hydroxy C₉H₁₀FNO₃ 199.18 Tyrosine derivative with fluorinated aromatic ring; potential metabolic stability .
    (3R)-3-Amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxy, 2,2-difluoro C₉H₉F₂NO₃ 217.17 Difluoro substitution alters acidity (pKa ~8.24) and conformational flexibility .

    Key Insight : Hydroxyl groups improve water solubility and enable hydrogen bonding, critical for interactions with enzymes or receptors. Fluorination at specific positions can enhance metabolic stability without significantly altering steric properties .

    Enantiomeric and Stereochemical Variants

    Compound Name Stereochemistry Molecular Formula Molecular Weight Key Features/Applications Reference
    (S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl S-configuration C₉H₁₀BrNO₂·HCl 280.54 Enantiomeric form may exhibit distinct pharmacokinetics; used in chiral drug development .
    (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 2S,3S configuration C₉H₁₀FNO₃ 199.18 Additional hydroxyl group at C2 increases complexity in synthesis and target selectivity .

    Key Insight : The R-configuration in the target compound may confer unique binding affinities compared to S-enantiomers, as seen in bromophenyl analogs .

    Structural Analogues with Heterocyclic Moieties

    Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
    (3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid HCl 6-Chloropyridinyl C₈H₁₀Cl₂N₂O₂ 237.08 Pyridine ring introduces basicity; potential CNS activity .
    3-Amino-3-(3-cyanophenyl)propanoic acid HCl 3-Cyano C₁₀H₁₁ClN₂O₂ 226.66 Cyano group enhances electrophilicity; intermediate for kinase inhibitors .

    Key Insight: Heterocyclic or electron-withdrawing groups (e.g., cyano) expand applications in targeting enzymes like kinases or proteases .

    Biological Activity

    (3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid, also known as β-(4-chloro-3-hydroxyphenyl)-β-alanine, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on various studies, including in vitro and in vivo experiments, and highlights its implications for therapeutic applications.

    The compound has the following chemical characteristics:

    PropertyValue
    Molecular Formula C₉H₁₁ClN₁O₃
    Molecular Weight 181.18 g/mol
    CAS Number 695149-42-9
    Boiling Point 193-195 °C (dec.)

    Anticancer Properties

    Recent studies have demonstrated that derivatives of (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. For instance, a study evaluated several derivatives against A549 non-small cell lung cancer (NSCLC) cells, revealing that certain compounds could reduce cell viability by up to 50% and inhibit cell migration. The most promising derivative showed potent antioxidant activity alongside its cytotoxic effects, suggesting a dual mechanism of action that could be beneficial in cancer therapy .

    Table 1: Anticancer Activity of Derivatives

    Compound IDCell Viability Reduction (%)Migration Inhibition (%)
    Compound 2050Significant
    Compound 2931.2Moderate
    Compound 3058.9Notable

    Antioxidant Activity

    The antioxidant potential of (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid was assessed through various assays, including DPPH radical scavenging. Results indicated that this compound exhibits strong radical scavenging capabilities, comparable to established antioxidants like ascorbic acid. This property is particularly relevant as oxidative stress is a key factor in cancer progression .

    Antimicrobial Activity

    In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Research has focused on its efficacy against multidrug-resistant pathogens, including those from the ESKAPE group. The synthesized derivatives were tested against common resistant strains, demonstrating significant antimicrobial activity, which positions them as potential candidates for new antibiotic therapies .

    Case Studies

    • Study on A549 Cells : A study published in Molecules reported that compounds derived from (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid significantly reduced the viability of A549 cells and inhibited their migration. The study compared these effects with standard chemotherapeutics like doxorubicin and cisplatin, highlighting the potential of these derivatives as adjuncts or alternatives in cancer treatment .
    • Antioxidant Evaluation : Another research effort evaluated the antioxidant capacity using the DPPH assay, finding that several derivatives exhibited high reducing power, suggesting their utility in preventing oxidative damage in biological systems .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.